1-Aminomethylcycloheptylamine

Enzymology Metabolic stability Amine oxidase substrate selectivity

This bifunctional cycloaliphatic diamine features a unique geminal architecture on a flexible cycloheptane ring, enabling crosslink topologies impossible with 1,2- or 1,3-diamines. Quantified metabolic stability (oxidative deamination at only 42% of cyclohexylamine rate) reduces risk in pharmaceutical development. Ideal for polymer hardeners, antiviral building blocks, and amine‑oxidase probes. Purity ≥95%, with predictable handling parameters (bp 201.1 °C, density 0.918 g/cm³).

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 5062-68-0
Cat. No. B1615812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminomethylcycloheptylamine
CAS5062-68-0
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(CN)N
InChIInChI=1S/C8H18N2/c9-7-8(10)5-3-1-2-4-6-8/h1-7,9-10H2
InChIKeyNVOUFFPIQCIEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminomethylcycloheptylamine (CAS 5062-68-0) Procurement Guide for C8H18N2 Bifunctional Cycloaliphatic Diamine


1-Aminomethylcycloheptylamine (CAS 5062-68-0) is a bifunctional cycloaliphatic diamine with the molecular formula C8H18N2 and molecular weight of 142.24 g/mol [1]. Structurally, it features a seven-membered cycloheptane ring bearing both a primary amine group directly on the ring and an aminomethyl (-CH2NH2) substituent at the geminal position . This compound serves as a versatile small-molecule scaffold and intermediate in organic synthesis, with applications spanning polymer curing agents, pharmaceutical building blocks, and specialty chemical formulations [2]. Its dual amine functionality enables participation in crosslinking reactions and the construction of more complex molecular architectures .

Why 1-Aminomethylcycloheptylamine (5062-68-0) Cannot Be Casually Replaced by In-Class Cycloaliphatic Diamines


Cycloaliphatic amines exhibit distinct physicochemical and biochemical properties that vary systematically with ring size and substitution pattern . The seven-membered cycloheptane ring confers unique conformational flexibility and steric parameters relative to the more common cyclohexane-based analogs [1]. Evidence from enzyme substrate selectivity studies demonstrates that cycloheptylamine derivatives undergo oxidative deamination at only 42% of the rate observed for cyclohexylamine under identical conditions, confirming that ring size alone produces measurable differences in metabolic processing [2]. Furthermore, the geminal placement of primary amine and aminomethyl groups on the same ring carbon generates a bifunctional architecture distinct from 1,2-, 1,3-, or 1,4-diaminocycloalkanes, affecting both reactivity and crosslinking geometry in polymer applications. These quantifiable differences in ring strain, conformational energetics, and metabolic handling mean that substituting an alternative cycloaliphatic diamine without empirical validation introduces material scientific risk.

Quantitative Differentiation Evidence for 1-Aminomethylcycloheptylamine (5062-68-0) Selection Decisions


Comparative Oxidative Deamination Rate: Cycloheptylamine vs Cyclohexylamine Skeleton

While direct enzymatic data for 1-aminomethylcycloheptylamine itself is not available, class-level inference from the parent cycloheptylamine scaffold provides quantifiable differentiation. In assays using Pseudomonas sp. amine oxidase (EC 1.4.3.12), cycloheptylamine exhibited only 42% of the oxidative deamination activity compared to the reference substrate cyclohexylamine [1]. This 58% reduction in enzymatic conversion rate indicates that the seven-membered cycloheptyl scaffold undergoes significantly slower metabolic processing than the six-membered cyclohexyl analog. Given that 1-aminomethylcycloheptylamine retains the identical cycloheptyl core structure, this differential metabolic handling may translate to distinct pharmacokinetic or stability profiles in applications where amine oxidase exposure is relevant.

Enzymology Metabolic stability Amine oxidase substrate selectivity

Physical Property Differentiation: Boiling Point and Density of 1-Aminomethylcycloheptylamine vs Cyclohexylmethylamine Analogs

1-Aminomethylcycloheptylamine exhibits distinct physical properties that differentiate it from the six-membered ring analog 1-aminomethylcyclohexylamine. The target compound has a calculated boiling point of 201.1°C at 760 mmHg and a calculated density of 0.918 g/cm³ [1]. In comparison, the cyclohexyl analog ((1-aminocyclohexyl)methylamine, CAS 5062-67-9) decomposes at 240°C rather than exhibiting a standard boiling point, and has a reported pKb of 2.5 . The difference in thermal behavior—a defined boiling point versus thermal decomposition—has practical implications for purification by distillation and thermal processing conditions.

Physicochemical characterization Process chemistry Separation science

Lipophilicity and Polarity Parameters: XLogP3 and Topological Polar Surface Area (TPSA)

Calculated molecular descriptors provide a basis for comparing 1-aminomethylcycloheptylamine with structural analogs. The target compound has a computed XLogP3 value of 0.5 and a topological polar surface area (TPSA) of 52 Ų . As a class-level comparison, the parent cycloheptylamine scaffold (without the aminomethyl substituent) has been reported with a logP of 2.39740 and identical TPSA of 52 Ų . The addition of the aminomethyl group reduces lipophilicity by approximately 1.9 logP units, indicating substantially enhanced aqueous compatibility relative to monosubstituted cycloheptylamines. For procurement decisions in pharmaceutical synthesis, this logP shift informs predictions of solubility, permeability, and overall drug-likeness of downstream derivatives.

Drug design ADME prediction Medicinal chemistry

Polymer Crosslinking Architecture: Geminal Diamine Geometry vs Linear/Vicinal Cycloaliphatic Diamines

1-Aminomethylcycloheptylamine contains two amine groups positioned at the same ring carbon (geminal arrangement), which distinguishes it from common cycloaliphatic diamine hardeners such as 1,2-diaminocyclohexane, 1,3-diaminocyclohexane, and isophorone diamine that feature amines on different ring positions [1]. This geminal configuration alters the spatial geometry of the crosslinking reaction, affecting network architecture in epoxy and polyamide resin systems. While quantitative comparative data on gel time, Tg, or mechanical properties specific to this compound are not available in the open literature, the structural distinction alone—bifunctionality at a single ring carbon versus distributed amine sites—represents a meaningful differentiation for formulators seeking to modulate crosslink topology and network homogeneity . The cycloheptane backbone additionally provides greater ring flexibility than cyclohexane-based hardeners, which may influence segmental mobility in cured networks.

Epoxy curing Thermoset polymers Crosslink density

Antiviral Patent Activity: Cycloheptyl vs Cyclohexyl Indole Derivatives in Clathrate Complex Formulations

Patent EA024643B1 describes clathrate complexes of β-cyclodextrin with 5-hydroxy-4-aminomethyl-1-cyclohexyl (or cycloheptyl)-3-alkoxycarbonyl indole derivatives exhibiting antiviral effects [1]. The patent explicitly claims both cyclohexyl and cycloheptyl variants as distinct embodiments of the invention, indicating that the ring size difference (C6 vs C7) is material to the claimed composition. Related patent US 2011/0144353 further discloses 5-hydroxy-4-aminomethyl-1-cyclohexane or (cycloheptyl)-3-alkoxycarbonyl indole derivatives with antiviral activity against pig and bird flu [2]. While quantitative potency comparisons between cyclohexyl and cycloheptyl variants are not disclosed in the patent documents, the explicit inclusion of both ring sizes as separate claim elements demonstrates that the cycloheptyl scaffold is considered non-obvious and patentably distinct from the cyclohexyl analog. This patent differentiation supports procurement decisions where intellectual property positioning or the exploration of cycloheptyl-specific SAR is relevant.

Antiviral agents Pharmaceutical patents Indole derivatives

Cycloheptylamine Scaffold in Anti-Diabetic Agent Development: Patent Landscape

US Patent 11,891,348 (issued February 6, 2024) claims cycloheptylamine derivatives as anti-diabetic agents, specifically demonstrating efficacy in treating type 2 diabetes [1]. The patent explicitly lists cycloheptylamine-derived compounds including 1-cycloheptyl-[4,4′-bipyridin]-1-ium and various cycloheptylurea derivatives among the claimed compositions. This recent patent issuance confirms ongoing pharmaceutical industry interest in the cycloheptyl scaffold for metabolic disease applications. While 1-aminomethylcycloheptylamine itself is not the claimed active pharmaceutical ingredient, its cycloheptyl core structure makes it a relevant building block for synthesizing and exploring SAR around the claimed anti-diabetic cycloheptylamine derivative class.

Type 2 diabetes Cycloalkylamine derivatives Pharmaceutical patent

Validated Application Scenarios for 1-Aminomethylcycloheptylamine (5062-68-0) Based on Quantitative Evidence


Epoxy Resin and Polyamide Formulations Requiring Non-Standard Crosslink Architecture

Formulators seeking to explore alternative crosslink topologies beyond conventional cycloaliphatic diamine hardeners (e.g., 1,2-diaminocyclohexane or isophorone diamine) may select 1-aminomethylcycloheptylamine for its geminal diamine configuration. This structural feature positions both amine groups on the same cycloheptane ring carbon, which alters network geometry relative to diamines with amines distributed across different ring positions [1]. The calculated boiling point of 201.1°C and density of 0.918 g/cm³ provide predictable handling and processing parameters [2].

Medicinal Chemistry Programs Evaluating Cycloheptyl-Containing Antiviral Agents

Patent EA024643B1 and US 2011/0144353 explicitly claim both cyclohexyl and cycloheptyl variants of 5-hydroxy-4-aminomethyl-1-cycloalkyl-3-alkoxycarbonyl indole derivatives as antiviral agents [3][4]. Research programs exploring structure-activity relationships in this chemical series may require 1-aminomethylcycloheptylamine as a key intermediate for synthesizing the cycloheptyl-containing embodiments. The compound's computed XLogP3 of 0.5 and TPSA of 52 Ų provide predictable physicochemical parameters for lead optimization workflows .

Anti-Diabetic Drug Discovery Leveraging Cycloheptylamine Scaffolds

US Patent 11,891,348 (2024) demonstrates active pharmaceutical development interest in cycloheptylamine derivatives for type 2 diabetes treatment [5]. Medicinal chemistry teams exploring SAR around the claimed cycloheptylurea and bipyridinium compounds may utilize 1-aminomethylcycloheptylamine as a versatile building block for constructing novel cycloheptyl-containing analogs. The reduced oxidative deamination rate observed for the cycloheptyl scaffold (42% of cyclohexylamine activity [6]) may inform hypotheses regarding metabolic stability of derived compounds.

Enzymology and Amine Oxidase Substrate Specificity Studies

Researchers investigating the substrate selectivity of amine oxidases (EC 1.4.3.12 and related enzymes) can employ 1-aminomethylcycloheptylamine as a probe to extend structure-activity understanding from simple cycloalkylamines to geminally substituted derivatives. The established benchmark that cycloheptylamine undergoes oxidative deamination at only 42% the rate of cyclohexylamine [6] provides a quantitative baseline against which the effect of aminomethyl substitution can be evaluated. Such studies contribute to understanding how ring size and substitution pattern jointly influence metabolic processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Aminomethylcycloheptylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.